molecular formula C16H16N2O5 B5842124 N-benzyl-4,5-dimethoxy-2-nitrobenzamide

N-benzyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5842124
M. Wt: 316.31 g/mol
InChI Key: KKDMZMRLNGZYHF-UHFFFAOYSA-N
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Description

N-Benzyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound with the molecular formula C₁₆H₁₆N₂O₅. It is a derivative of benzamide, featuring a benzyl group, two methoxy groups, and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation with benzylamine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents like dicyclohexylcarbodiimide for amidation .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Benzyl-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its benzyl group enhances its lipophilicity, while the nitro and methoxy groups provide sites for further chemical modification .

Properties

IUPAC Name

N-benzyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-8-12(13(18(20)21)9-15(14)23-2)16(19)17-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDMZMRLNGZYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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